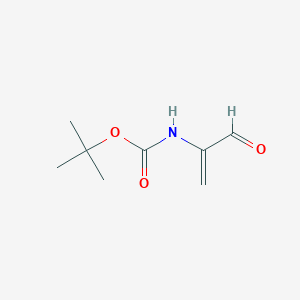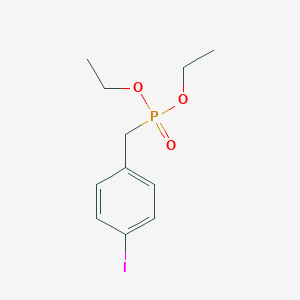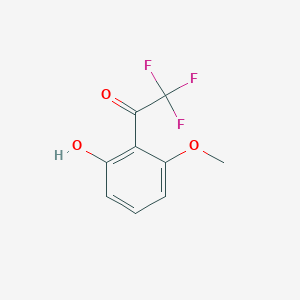
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone, also known as HET0016, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Wirkmechanismus
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone acts as a competitive inhibitor of 20-HETE synthase, binding to the active site of the enzyme and preventing the formation of 20-HETE. This inhibition leads to a reduction in the levels of 20-HETE, which in turn modulates the physiological processes that are regulated by this lipid mediator.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of blood pressure, vascular tone, and inflammation. In animal models of hypertension, 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been shown to reduce blood pressure by inhibiting the production of 20-HETE. This compound has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone is its specificity for 20-HETE synthase, making it a valuable tool for investigating the role of 20-HETE in physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone. One area of interest is the potential therapeutic applications of this compound in diseases such as hypertension, stroke, and cancer. Additionally, there is ongoing research into the role of 20-HETE in other physiological processes, such as renal function and pain perception, which may provide new avenues for investigation using 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone. Finally, there is interest in developing more potent and selective inhibitors of 20-HETE synthase, which may have even greater therapeutic potential.
In conclusion, 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone is a small molecule inhibitor that has been extensively studied in scientific research for its ability to inhibit the activity of 20-HETE synthase. This compound has a range of biochemical and physiological effects and has potential therapeutic applications in diseases such as hypertension, stroke, and cancer. While there are some limitations to working with 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone, ongoing research into the role of 20-HETE in physiological processes and the development of more potent and selective inhibitors of 20-HETE synthase suggest that this compound will continue to be a valuable tool for investigating a range of biological processes.
Synthesemethoden
The synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. This method has been optimized to produce high yields of 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone with excellent purity.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been extensively studied in scientific research for its ability to inhibit the activity of a specific enzyme called 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is involved in the biosynthesis of a lipid mediator called 20-HETE, which has been implicated in a range of physiological processes, including blood pressure regulation, vascular tone, and inflammation. By inhibiting 20-HETE synthase, 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been shown to modulate these processes and has potential therapeutic applications in diseases such as hypertension, stroke, and cancer.
Eigenschaften
CAS-Nummer |
193738-66-8 |
|---|---|
Molekularformel |
C9H7F3O3 |
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(13)7(6)8(14)9(10,11)12/h2-4,13H,1H3 |
InChI-Schlüssel |
SUGGZWOHMMMNHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1C(=O)C(F)(F)F)O |
Kanonische SMILES |
COC1=CC=CC(=C1C(=O)C(F)(F)F)O |
Synonyme |
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-6-methoxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)


![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

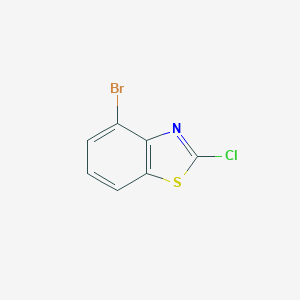
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)

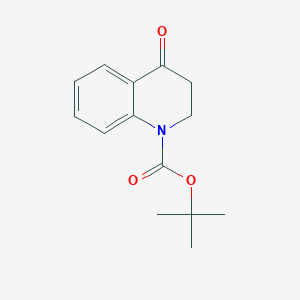
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

